

Toxicological Profile of 2-Chloroethyl Methyl Sulfide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethyl methyl sulfide

Cat. No.: B1221215

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited toxicological data is available for **2-Chloroethyl methyl sulfide** (CEMS). Much of the information presented in this guide is extrapolated from studies on its close structural analog, 2-chloroethyl ethyl sulfide (CEES), a commonly used surrogate for sulfur mustard research. This is clearly indicated where applicable.

Introduction

2-Chloroethyl methyl sulfide (CEMS), also known as hemisulfur mustard, is a monofunctional alkylating agent and a structural analog of the chemical warfare agent sulfur mustard.[1] Its chemical structure consists of a chloroethyl group attached to a methyl sulfide moiety. Due to its reactivity, CEMS is considered a hazardous substance with the potential to cause significant harm upon exposure.[2] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of CEMS, with a focus on its chemical properties, toxicokinetics, mechanisms of toxicity, and adverse health effects. The information is intended to support researchers, scientists, and drug development professionals in understanding the risks associated with this compound and in the development of potential countermeasures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Chloroethyl methyl sulfide** is presented in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₃ H ₇ ClS	[1]
Molecular Weight	110.61 g/mol	[1]
CAS Number	542-81-4	[1]
Appearance	Colorless to light yellow liquid	[3][4]
Odor	Unpleasant, sulfide-like	[4]
Boiling Point	145 °C (decomposes)	
Melting Point	-45 °C	
Density	1.11 g/mL at 25 °C	
Solubility	Slightly soluble in water	[4]
Vapor Pressure	4.9 mmHg at 25 °C	
Flash Point	42 °C	

Toxicological Data

Quantitative toxicological data for CEMS is scarce. The following table summarizes the available data, including information for the analog CEES.

Parameter	Species	Route of Administration	Value	Reference(s)
LD ₅₀ (CEES)	Rat	Oral	252 mg/kg	[3][4]
Dermal Irritation (CEES)	Rabbit	Dermal	Severe (500 mg/24h)	[4]
Eye Irritation (CEES)	Rabbit	Ocular	Severe (0.25 mg/24h)	[4]

Hazard Classifications:[5]

- Flammable liquids, Category 3
- Acute toxicity, Category 4, Oral
- Acute toxicity, Category 3, Dermal
- Skin corrosion, Sub-category 1B
- Acute toxicity, Category 3, Inhalation
- Carcinogenicity, Category 1A

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Detailed toxicokinetic studies specifically for CEMS are not readily available. However, based on its chemical properties and studies on the analog CEES, the following can be inferred:

- Absorption: As a lipophilic compound, CEMS is expected to be readily absorbed through the skin, lungs, and gastrointestinal tract.[\[6\]](#)
- Distribution: Following absorption, it is likely distributed throughout the body via the bloodstream.[\[6\]](#)
- Metabolism: A key detoxification pathway for the analogous CEES involves methylation by thioether S-methyltransferase to form a more water-soluble methyl sulfonium derivative.[\[7\]](#) This metabolite is then readily excreted. It is highly probable that CEMS undergoes a similar metabolic fate.
- Excretion: The primary route of excretion for the methylated metabolite of CEES is through the urine.[\[7\]](#)

Mechanism of Toxicity

The toxicity of **2-Chloroethyl methyl sulfide** and its analogs is primarily attributed to their ability to act as alkylating agents, leading to cellular damage through multiple mechanisms.

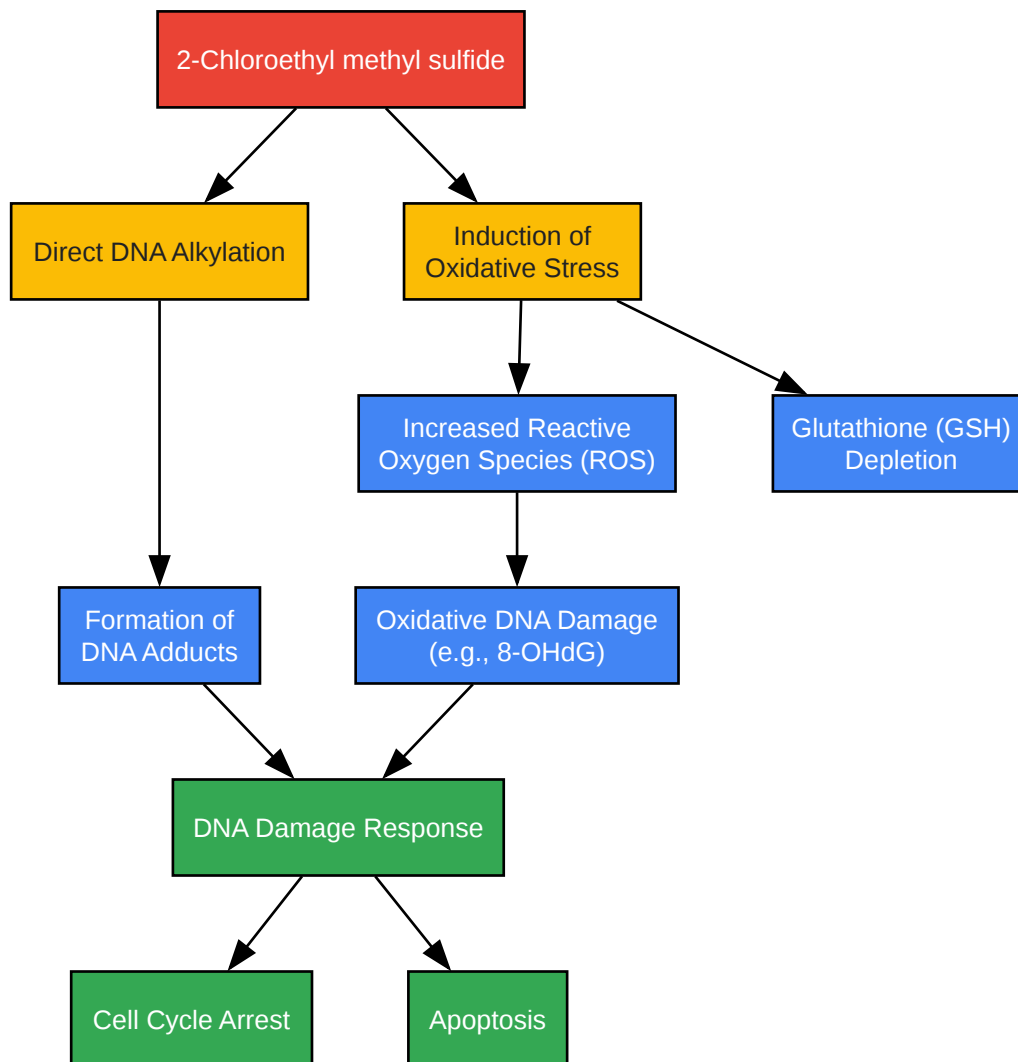
DNA Damage

CEMS can cause DNA damage through two main pathways:

- **Direct Alkylation:** The electrophilic nature of the chloroethyl group allows it to react with nucleophilic sites on DNA bases, forming DNA adducts. This can disrupt DNA replication and transcription, leading to mutations and cell death.[\[8\]](#)[\[9\]](#)
- **Oxidative Stress:** Exposure to CEMS analogs has been shown to deplete intracellular glutathione (GSH) and induce the production of reactive oxygen species (ROS).[\[8\]](#)[\[10\]](#) This oxidative stress can lead to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).[\[10\]](#)

Below is a diagram illustrating the dual mechanism of DNA damage.

Mechanism of DNA Damage by 2-Chloroethyl methyl sulfide



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Caption: Dual mechanism of DNA damage induced by **2-Chloroethyl methyl sulfide**.

Induction of Apoptosis

Studies on CEES have demonstrated its ability to induce apoptosis, or programmed cell death. [11] This process is characterized by morphological changes such as chromatin condensation

and DNA fragmentation. The induction of apoptosis by CEES appears to be a direct consequence of cellular damage and does not require new protein synthesis.[\[11\]](#)

Inflammatory Response

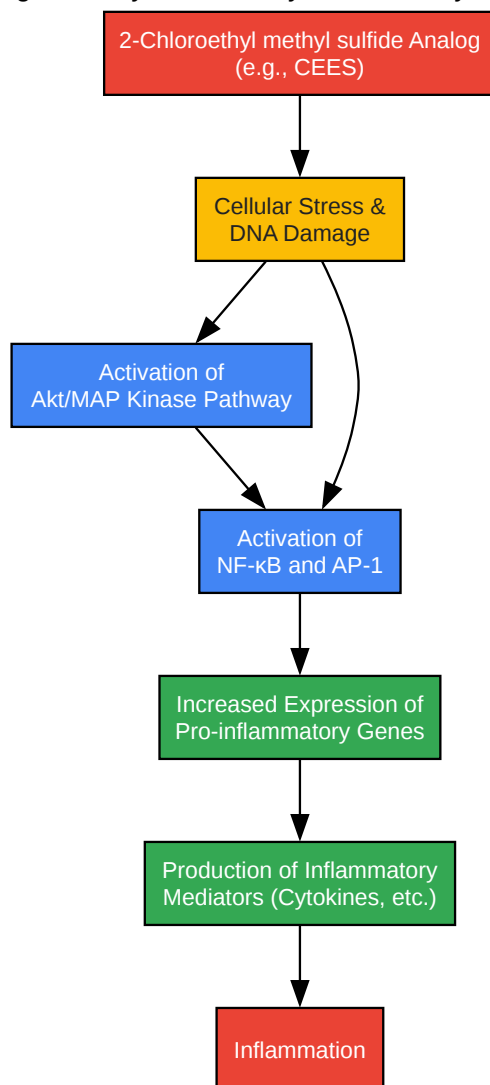
Exposure to CEMS analogs triggers a significant inflammatory response, particularly in the skin and lungs.[\[8\]](#)[\[12\]](#) This is mediated by the activation of key signaling pathways, including:

- Akt/MAP Kinase Pathway: This pathway is involved in cell survival, proliferation, and inflammation.[\[8\]](#)
- AP-1/NF- κ B Pathways: These transcription factors regulate the expression of numerous pro-inflammatory genes, such as cytokines and chemokines.[\[8\]](#)[\[12\]](#)

The activation of these pathways leads to the recruitment of inflammatory cells and the production of inflammatory mediators, contributing to the observed tissue damage.

The following diagram illustrates the inflammatory signaling pathway.

Inflammatory Signaling Pathway Activated by 2-Chloroethyl methyl sulfide Analogs

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Caption: Inflammatory signaling cascade initiated by CEMS analogs.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the toxicological assessment of CEMS and its analogs.

Cutaneous Toxicity in Isolated Perfused Porcine Skin

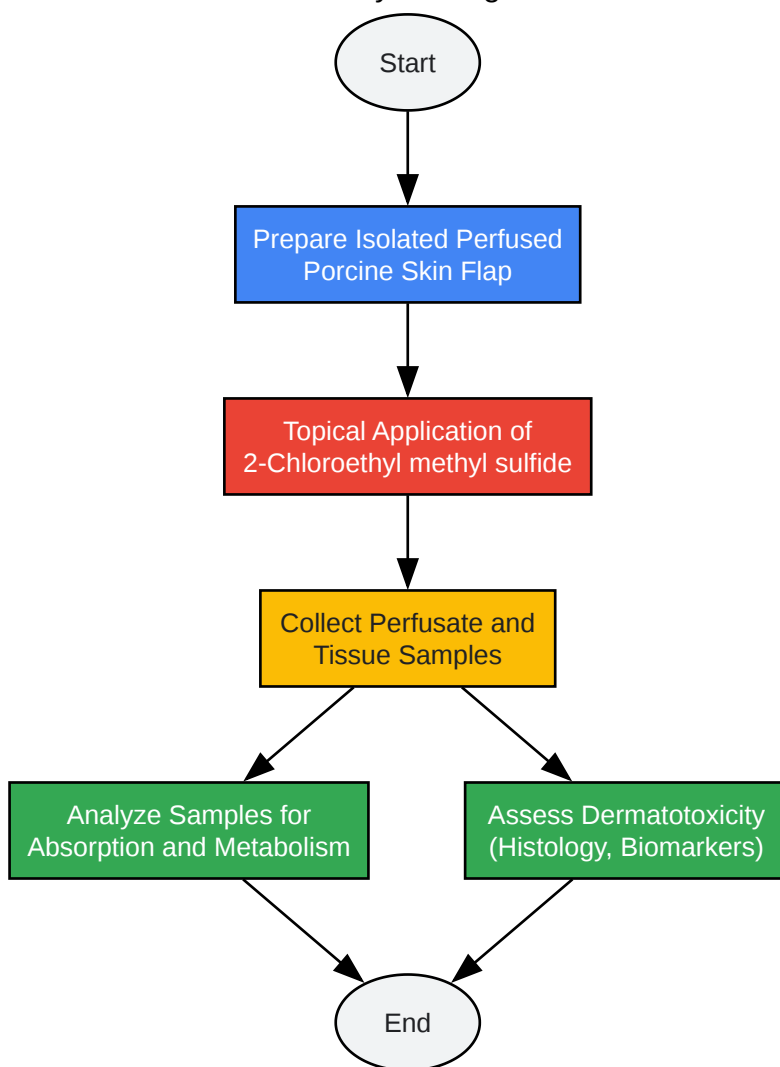
This in vitro model is used to assess the dermatotoxicity of chemical agents.

Protocol Overview:

- **Skin Flap Preparation:** A section of porcine skin with its associated vasculature is surgically isolated.
- **Perfusion:** The flap is connected to a perfusion system that circulates a physiological buffer, maintaining the viability of the tissue.
- **Exposure:** A known concentration of the test substance (e.g., CEMS) is applied topically to the skin surface.
- **Sample Collection:** Perfusate samples are collected over time to analyze for the parent compound and its metabolites, providing information on percutaneous absorption.
- **Biochemical and Morphological Assessment:** At the end of the experiment, skin biopsies are taken for histological examination and biochemical assays to assess tissue damage, inflammation, and other toxic endpoints.

The workflow for this protocol is depicted below.

Workflow for Cutaneous Toxicity Testing in Perfused Porcine Skin



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